methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate)
Overview
Description
Methylenedi-1,2-naphthalenediyl bis(4-aminobenzoate) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as bis(4-aminobenzo-15-crown-5) or BAC. It is a crown ether derivative that has two 4-aminobenzoate groups attached to a methylenedi-1,2-naphthalenediyl backbone.
Mechanism of Action
The mechanism of action of BAC is not fully understood. However, it is believed that BAC forms inclusion complexes with various molecules due to its crown ether structure. The inclusion complexes are formed through the interaction of the crown ether with the guest molecule, which is typically a metal ion or a drug. The resulting complex is more stable than the individual components, which allows for enhanced properties such as increased solubility, stability, and bioavailability.
Biochemical and Physiological Effects:
BAC has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, the compound has been shown to have some cytotoxic effects on certain cancer cell lines. BAC has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The main advantage of BAC in laboratory experiments is its ability to form inclusion complexes with various molecules. This allows for enhanced properties such as increased solubility, stability, and bioavailability. However, the limitations of BAC include its low yield in synthesis, which can make it expensive to produce, and its limited solubility in certain solvents.
Future Directions
There are several future directions for research on BAC. One potential area of research is the development of BAC-based drug delivery systems for the treatment of various diseases. Another area of research is the investigation of BAC as a potential chiral selector in chromatography. Additionally, BAC may have potential applications in the development of sensors and biosensors for the detection of various molecules.
Scientific Research Applications
BAC has been extensively studied for its potential applications in various fields. It has been used as a ligand for metal ions, a chiral selector in chromatography, and a fluorescent probe for biological molecules. BAC has also been investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes with various drugs.
properties
IUPAC Name |
[1-[[2-(4-aminobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-aminobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21,36-37H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGMABIPPSQHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)N)OC(=O)C6=CC=C(C=C6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanediyldinaphthalene-1,2-diyl bis(4-aminobenzoate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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